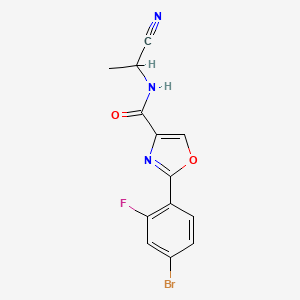
2-(4-bromo-2-fluorophenyl)-N-(1-cyanoethyl)-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-fluorophenyl)-N-(1-cyanoethyl)-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BFA, and it is a synthetic molecule that belongs to the oxazole class of compounds. BFA has been widely studied for its potential use in scientific research, particularly in the fields of biochemistry, pharmacology, and cell biology.
Mécanisme D'action
BFA exerts its effects by inhibiting the activity of ADP-ribosylation factors (ARFs), which are small GTPases that regulate intracellular trafficking. BFA binds to the nucleotide-binding site of ARFs, preventing their activation and leading to the disruption of the Golgi complex.
Biochemical and Physiological Effects:
BFA has been shown to have a number of biochemical and physiological effects. In addition to disrupting intracellular trafficking, BFA has been shown to induce apoptosis in cancer cells, inhibit the growth of certain viruses, and modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BFA in lab experiments is its specificity for ARFs. BFA is a highly specific inhibitor of ARFs, which makes it a valuable tool for studying intracellular trafficking. However, one of the limitations of using BFA is its potential toxicity. BFA has been shown to be toxic to certain cell types, and its effects on cell viability must be carefully monitored.
Orientations Futures
There are a number of potential future directions for research on BFA. One area of interest is the development of new analogs of BFA with improved specificity and reduced toxicity. Another area of interest is the use of BFA as a therapeutic agent for the treatment of cancer and viral infections. Additionally, BFA may have applications in the development of new drug delivery systems, as its ability to disrupt intracellular trafficking could be harnessed to improve the delivery of drugs to their targets.
Méthodes De Synthèse
The synthesis of BFA involves a multi-step process that begins with the condensation of 4-bromo-2-fluoroaniline with ethyl cyanoacetate to form an intermediate compound. This intermediate is then cyclized using phosphorus oxychloride to form the oxazole ring, followed by the addition of a cyanoethyl group to the nitrogen atom. The final step involves the addition of a carboxamide group to the oxazole ring, resulting in the formation of BFA.
Applications De Recherche Scientifique
BFA has been extensively studied for its potential applications in scientific research. One of the most significant applications of BFA is its use as a tool to study intracellular trafficking. BFA has been shown to disrupt the Golgi complex, which is responsible for the processing and sorting of proteins and lipids in the cell. By disrupting this process, BFA can be used to study the mechanisms of intracellular trafficking and protein sorting.
Propriétés
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-N-(1-cyanoethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFN3O2/c1-7(5-16)17-12(19)11-6-20-13(18-11)9-3-2-8(14)4-10(9)15/h2-4,6-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDUIWBSXHLPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=COC(=N1)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-fluorophenyl)-N-(1-cyanoethyl)-1,3-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methoxybenzamide](/img/structure/B2667698.png)
![N-ethyl-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2667700.png)


![(4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide](/img/structure/B2667708.png)

![1-[4-(Tert-butyl)phenyl]-4-chloro-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile](/img/structure/B2667710.png)

![5-(3-oxo-3-(piperidin-1-yl)propyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2667712.png)
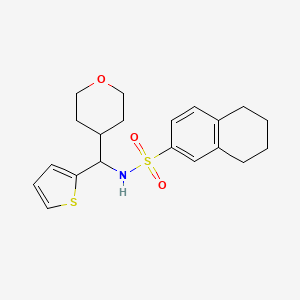
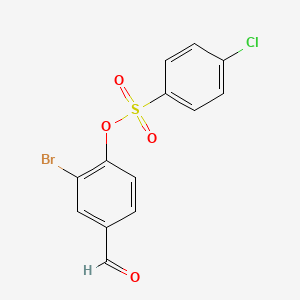
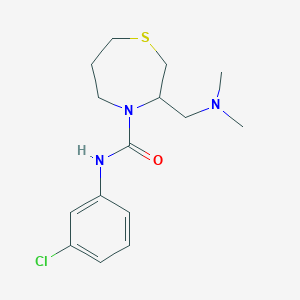
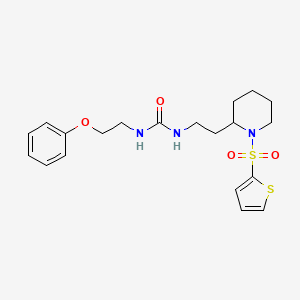
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide](/img/structure/B2667721.png)